L-奎尼糖

概述

描述

It is found in various plant species, including Allophylus edulis, Hevea brasiliensis (rubber tree), Cannabis sativa, Paullinia pinnata, and seabuckthorn . Quebrachitol was first isolated by Tanret in 1887 from the bark of Aspidosperma quebracho . It is known for its sweetening properties, although it is only half as sweet as sucrose .

科学研究应用

作用机制

Quebrachitol promotes the proliferation, differentiation, and mineralization of pre-osteoblastic MC3T3-E1 cells. It upregulates the expression of bone morphogenetic protein-2 (BMP-2) and runt-related transcription factor-2 (Runx2), while down-regulating the receptor activator of the nuclear factor-κB ligand (RANKL) mRNA level. Additionally, it activates the mitogen-activated protein kinase (MAPK) and wingless-type MMTV integration site (Wnt)/β-catenin signaling pathways .

安全和危害

未来方向

Future research could focus on the interaction of L-Quebrachitol with the hydrophobic natural rubber and its interaction with specific α-terminal groups . This could lead to a better understanding of the molecular mechanism of natural rubber biosynthesis, its structural and molecular characteristics, and the composition of its alternative secondary constituents .

生化分析

Biochemical Properties

L-Quebrachitol plays a crucial role in biochemical reactions, particularly in the modulation of glucose and lipid metabolism. It interacts with enzymes such as α-amylase, exhibiting competitive inhibition, which helps in regulating glucose levels . Additionally, L-Quebrachitol influences the expression of proteins like PPARα, which is involved in lipid metabolism . These interactions highlight the compound’s potential as a functional food additive and pharmaceutical agent against metabolic disorders.

Cellular Effects

L-Quebrachitol has been shown to have significant effects on various cell types and cellular processes. In insulin-resistant HepG2 cells, L-Quebrachitol increases glucose consumption and decreases the levels of total triglycerides and non-esterified fatty acids . It also modulates cell signaling pathways by attenuating the expression of G6Pase and enhancing PPARα expression . These effects suggest that L-Quebrachitol can improve cellular metabolism and function, making it a promising candidate for treating metabolic diseases.

Molecular Mechanism

At the molecular level, L-Quebrachitol exerts its effects through various mechanisms. It binds to and inhibits α-amylase, leading to reduced glucose production . Additionally, L-Quebrachitol upregulates the expression of BMP-2, runt-related transcription factor (Runx2), and MAPK signaling pathways (ERK, JNK, p38α), which are crucial for osteoblast differentiation and bone formation . These molecular interactions underline the compound’s multifaceted role in regulating metabolic and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Quebrachitol have been observed to change over time. The compound exhibits good stability and retains its bioactivity during in vitro studies . Long-term exposure to L-Quebrachitol has shown sustained improvements in glucose and lipid metabolism in insulin-resistant cells

Dosage Effects in Animal Models

The effects of L-Quebrachitol vary with different dosages in animal models. At lower doses, it has been shown to improve glucose and lipid metabolism without any adverse effects At higher doses, there may be potential toxic effects, although specific data on toxicity thresholds are limited

Metabolic Pathways

L-Quebrachitol is involved in several metabolic pathways, particularly those related to glucose and lipid metabolism. It interacts with enzymes such as α-amylase and G6Pase, influencing metabolic flux and metabolite levels . These interactions contribute to the compound’s ability to modulate glucose and lipid homeostasis, making it a valuable candidate for metabolic disorder treatments.

Transport and Distribution

Within cells and tissues, L-Quebrachitol is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions ensure that L-Quebrachitol reaches its site of action, where it can exert its therapeutic effects.

Subcellular Localization

L-Quebrachitol’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This precise localization allows L-Quebrachitol to effectively interact with its target biomolecules and exert its biochemical effects.

准备方法

Synthetic Routes and Reaction Conditions: Quebrachitol can be synthesized through the methylation of myo-inositol. The process involves the methylation of myo-inositol to form bornesitol, which is then epimerized to produce quebrachitol .

Industrial Production Methods: A cost-efficient method of extracting L-quebrachitol from natural rubber latex has been developed. The process involves the acid coagulation of natural rubber latex, followed by the addition of quicklime and distillation under reduced pressure to remove water. The solid substance is then ground to powder, redissolved in ethanol, and purified using a silica gel column. The solution is concentrated using heat and cooled to crystallize, yielding white crystals of L-quebrachitol .

化学反应分析

Types of Reactions: Quebrachitol undergoes various chemical reactions, including demethylation and crystallization. For instance, quebrachitol can be demethylated using 57% hydroiodic acid to form L-chiro-inositol .

Common Reagents and Conditions:

Demethylation: Hydroiodic acid (57%) is used for the cleavage of the methyl group at C2.

Purification: Silica gel column chromatography is used for purification.

Major Products:

L-chiro-inositol: Formed through the demethylation of quebrachitol.

相似化合物的比较

Quebrachitol is similar to other methylated cyclitols such as:

- Bornesitol (1-O-methyl-myo-inositol)

- Ononitol (4-O-methyl-myo-inositol)

- Sequoyitol (5-O-methyl-myo-inositol)

- Pinitol (3-O-methyl-chiro-inositol)

Uniqueness: Quebrachitol is unique due to its specific methylation at the 2-O position and its role in the transport of photosynthates in plants . Unlike other cyclitols, quebrachitol is not associated with osmotic stress in plants .

属性

IUPAC Name |

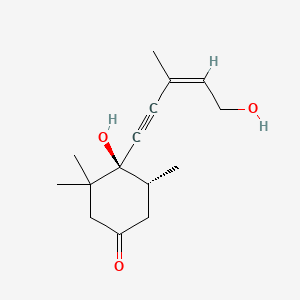

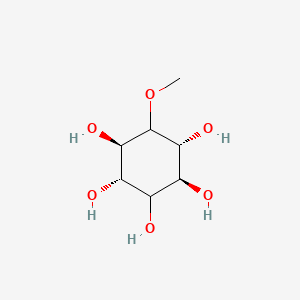

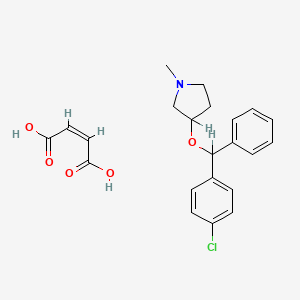

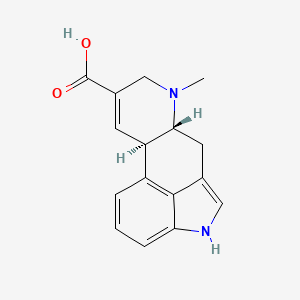

6-methoxycyclohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCFFEYYQKSRSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(C1O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

642-38-6, 10284-63-6, 60537-25-9, 484-68-4 | |

| Record name | L-Quebrachitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Pinitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC231332 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pinitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Quebrachitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of L-Quebrachitol?

A1: L-Quebrachitol has a molecular formula of C7H14O6 and a molecular weight of 194.18 g/mol. []

Q2: How can L-Quebrachitol be characterized using spectroscopic techniques?

A2: L-Quebrachitol can be characterized using various spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR analyses provide detailed information about the hydrogen and carbon environments within the molecule, respectively. [, , , ]

- Infrared (IR) Spectroscopy: This technique identifies functional groups present in the molecule based on their characteristic vibrational frequencies. [, ]

- Mass Spectrometry (MS): MS determines the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation. []

- X-ray Diffraction: Single-crystal X-ray analysis can provide a three-dimensional representation of the molecule, revealing its crystal structure and conformation. [, ]

Q3: Where is L-Quebrachitol naturally found?

A3: L-Quebrachitol is primarily found in the serum of the rubber tree, Hevea brasiliensis. It can also be found in other plant species, such as Elaeagnus formosana Nakai and litchi fruit. [, , , , ]

Q4: What is the sweetness of L-Quebrachitol compared to sucrose?

A4: Studies suggest that L-Quebrachitol exhibits approximately twice the sweetness of sucrose. []

Q5: Does L-Quebrachitol exhibit antibacterial activity?

A5: Research indicates that L-Quebrachitol does not show antibacterial activity against common bacteria like Staphylococcus aureus and Streptococcus mutans. []

Q6: What is the effect of L-Quebrachitol on osteoblastogenesis?

A6: L-Quebrachitol has been shown to promote the proliferation, differentiation, and mineralization of MC3T3-E1 cells, a pre-osteoblastic cell line. []

Q7: How does L-Quebrachitol affect cellular signaling pathways related to bone formation?

A7: L-Quebrachitol appears to stimulate osteoblastogenesis through various mechanisms, including:

- Upregulating Bone Morphogenetic Protein-2 (BMP-2) and Runt-related transcription factor-2 (Runx2), key regulators of bone formation. []

- Activating the Mitogen-activated Protein Kinase (MAPK) and Wingless-type MMTV Integration Site (Wnt)/β-catenin signaling pathways, involved in cell proliferation and differentiation. []

- Downregulating the Receptor Activator of Nuclear factor-κB Ligand (RANKL) mRNA level, potentially inhibiting bone resorption. []

Q8: Can L-Quebrachitol impact glucose and lipid metabolism?

A8: Studies on HepG2 cells, a human liver cell line, suggest that L-Quebrachitol extract and the purified compound may:

- Inhibit α-amylase activity, potentially influencing carbohydrate digestion and absorption. []

- Increase glucose consumption and reduce Total Triglyceride (TG) and Non-Esterified Fatty Acid (NEFA) content in insulin-resistant HepG2 cells. []

- Modulate the expression of genes involved in glucose and lipid metabolism, such as Glucose-6-phosphatase (G6Pase) and Peroxisome Proliferator-activated receptor alpha (PPARα). []

Q9: Does L-Quebrachitol possess phytotoxic or nematicide properties?

A9: Research suggests that L-Quebrachitol and extracts from Croton ehrenbergii, a plant rich in this compound, can inhibit seed germination and root/stem elongation in some plant species, particularly dicotyledons. [] Additionally, L-Quebrachitol demonstrated nematicidal activity against Meloidogyne incognita larvae. []

Q10: How is L-Quebrachitol used as a chiral building block in organic synthesis?

A10: L-Quebrachitol's chiral nature and well-defined stereochemistry make it a valuable starting material for synthesizing various enantiomerically pure compounds. Its rigid cyclohexane ring, with multiple functional groups, allows for selective transformations and manipulations, enabling the construction of complex molecules. [6, 13-16, 18, 20-22, 24, 26-28]

Q11: Can you provide examples of compounds synthesized using L-Quebrachitol?

A11: L-Quebrachitol has been utilized in the synthesis of a variety of compounds, including:

- Inositol Phosphates: D-myo-inositol 1-phosphate, a key signaling molecule. [, ]

- Pharmaceutical Intermediates: Analogues of Fumagillin and Ovalicin, antiangiogenic agents; D-3-deoxy-3-fluoro- and D-3-chloro-3-deoxy- analogues of Phosphatidylinositol, potential anticancer agents. [, , ]

Q12: How has computational chemistry been applied to study L-Quebrachitol?

A12: Computational methods have been employed to:

- Investigate solvent effects on NMR chemical shifts: Monte Carlo simulations and Density Functional Theory (DFT) calculations have been used to model the influence of water solvation on the 1H NMR spectrum of L-Quebrachitol. []

- Predict IR and NMR spectra of L-Quebrachitol derivatives: DFT calculations have proven reliable in predicting spectroscopic data, aiding in structural characterization. []

- Study interactions with other molecules: Theoretical calculations can provide insights into the binding energy and thermodynamic parameters associated with L-Quebrachitol's interaction with other molecules, such as phosphorylcholine in chromatographic stationary phases. []

Q13: How does L-Quebrachitol influence the properties of centrifuged natural rubber?

A13: Adding L-Quebrachitol to centrifuged natural rubber (CNR) has been shown to:

- Reduce the vulcanization time (T90). []

- Enhance tensile strength. []

- Lower the glass transition temperature (Tg). []

- Improve strain-induced crystallization. []

Q14: What are the main challenges hindering the commercialization of L-Quebrachitol?

A14: The primary hurdles to commercial-scale production of L-Quebrachitol include:

- High recovery costs: Extracting and purifying L-Quebrachitol from natural sources can be expensive. []

- Unfavorable organic synthesis steps: Utilizing L-Quebrachitol as a starting material for synthesizing active pharmaceutical ingredients often necessitates complex and costly chemical transformations. []

Q15: What are potential solutions to overcome these challenges?

A15: Several avenues are being explored to enhance the commercial viability of L-Quebrachitol, including:

- Optimizing extraction and purification methods: Developing more efficient and cost-effective techniques for isolating L-Quebrachitol from natural sources is crucial. [, ]

- Exploring biotransformation approaches: Harnessing enzymatic reactions to convert L-Quebrachitol into desired products could offer a more sustainable and economically viable alternative to traditional organic synthesis. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

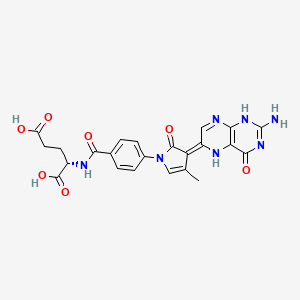

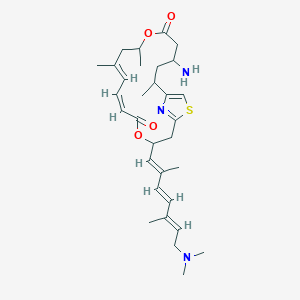

![cyclopentyl (2S)-2-amino-5-[[(2R)-3-[(4-bromophenyl)methylsulfanyl]-1-[(2-cyclopentyloxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B1678565.png)

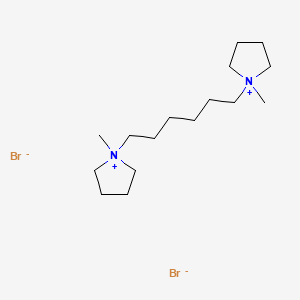

![(3S)-4-[[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-2-[[2-oxo-3-[[(1S)-1-[[(2S)-2-(2,2,3,3,3-pentatritiopropanoylamino)-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]propanoyl]amino]propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-(methylamino)hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B1678566.png)